(6-Tert-butylpyridin-3-yl)methanol
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and drug discovery. rsc.orgrsc.orgnih.gov Its presence is noted in over 7,000 existing drug molecules. rsc.orgnih.gov The nitrogen atom imparts unique properties to the ring, including increased polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of drug candidates. researchgate.net This has led to the incorporation of pyridine scaffolds in a wide array of therapeutic agents approved by the FDA. rsc.orgrsc.orgnih.gov Beyond pharmaceuticals, pyridine and its derivatives are crucial in the synthesis of agrochemicals, and they also serve as important ligands in organometallic chemistry and catalysis. nih.gov
Overview of Functionalized Pyridine Derivatives
The versatility of the pyridine ring allows for extensive functionalization, leading to a vast library of derivatives with diverse chemical and physical properties. nih.gov These functionalized pyridines are valuable building blocks in organic synthesis. lifechemicals.com The introduction of different substituent groups onto the pyridine core can modulate its electronic properties, reactivity, and biological activity. nih.gov For instance, pyridinone derivatives, a class of functionalized pyridines, exhibit a broad spectrum of pharmacological activities, including antitumor and antimicrobial effects. nih.gov The ability to tailor the properties of pyridine derivatives makes them essential in various applications, from the development of new drugs to the creation of advanced materials like organic semiconductors. chemneo.comnih.gov
Contextualization of (6-Tert-butylpyridin-3-yl)methanol within Pyridine Chemistry
This compound belongs to the class of pyridylmethanols, which are pyridine derivatives containing a hydroxymethyl group. The parent compound, pyridin-3-ylmethanol, also known as nicotinyl alcohol, has applications as a vasodilator and antilipemic agent. nih.gov The structure of this compound is characterized by a tert-butyl group at the 6-position and a methanol (B129727) group at the 3-position of the pyridine ring. The bulky tert-butyl group can influence the molecule's steric and electronic properties, potentially impacting its reactivity and interaction with biological targets. The strategic placement of substituents on the pyridine ring is a key aspect of medicinal chemistry, and compounds like this compound serve as important intermediates and subjects of study in the ongoing exploration of functionalized pyridines. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (6-(tert-butyl)pyridin-3-yl)methanol | sigmaaldrich.com |
| CAS Number | 1241911-41-0 | sigmaaldrich.com |
| Molecular Formula | C10H15NO | uni.lu |
| Molecular Weight | 165.24 g/mol | sigmaaldrich.com |
| Physical Form | Oil | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| InChI Key | RPUJAWBFTVIVNK-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-tert-butylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAWBFTVIVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Tert Butylpyridin 3 Yl Methanol and Its Pyridine Congeners
Retrosynthetic Analysis of the (6-Tert-butylpyridin-3-yl)methanol Framework
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. nih.govacs.org For this compound, several key disconnections can be considered:
Functional Group Interconversion (FGI): The primary alcohol of the hydroxymethyl group can be traced back to the reduction of an aldehyde or a carboxylic acid (or its ester derivative). This suggests that 6-tert-butylpyridine-3-carbaldehyde or 6-tert-butylnicotinic acid are key penultimate intermediates.
C-C Bond Disconnections: The tert-butyl group and the hydroxymethyl precursor (e.g., carboxyl group) can be disconnected from the pyridine (B92270) ring. This leads to strategies involving the introduction of these groups onto a pyridine scaffold. However, regioselectivity can be a challenge.
Pyridine Ring Disconnections: The entire pyridine ring can be disconnected into acyclic precursors. Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, or related multicomponent reactions, are powerful tools for constructing the core ring system with the desired substitution pattern from the outset. beilstein-journals.orgmdpi.com
Based on this analysis, two primary forward synthetic strategies emerge: (A) functionalization of a pre-formed pyridine ring and (B) construction of the substituted pyridine ring from acyclic precursors.
Precursor Synthesis and Pyridine Ring Functionalization
This approach involves starting with a simpler pyridine derivative and introducing the necessary functional groups in a stepwise manner.
The introduction of an alkyl group such as tert-butyl onto a pyridine ring can be challenging due to the ring's electron-deficient nature. Direct Friedel-Crafts alkylation is generally not effective for pyridines.
One plausible strategy involves the construction of the pyridine ring using precursors that already contain the tert-butyl group. For instance, a variation of the Hantzsch synthesis or other [3+3] cycloaddition reactions could be employed. mdpi.comnih.gov This involves reacting a dicarbonyl compound with an enamine or another suitable three-carbon fragment, where one of the starting materials contains the tert-butyl moiety.
Another approach involves nucleophilic substitution on a pre-functionalized pyridine. For example, a Grignard reagent containing a tert-butyl group could potentially react with an activated pyridine derivative, such as a pyridinium (B92312) salt or a pyridine-N-oxide.
Recent developments in C-H functionalization offer potential routes, although regioselectivity remains a significant hurdle. Some methods mediate regioselective substitution at specific positions, but C6-selectivity for a bulky group like tert-butyl is not straightforward. rsc.orgrsc.orgnih.gov
The hydroxymethyl group at the C-3 position is typically installed by modifying a precursor functional group.
From a Carboxylic Acid or Ester: A common precursor is nicotinic acid (pyridine-3-carboxylic acid) or its derivatives. The synthesis of nicotinic acid can be achieved through the oxidation of 3-picoline (3-methylpyridine), a readily available starting material derived from the condensation of acetaldehyde, formaldehyde (B43269), and ammonia. beilstein-journals.org Once the 6-tert-butylnicotinic acid is obtained, the carboxylic acid can be esterified. The subsequent reduction of the ester to the hydroxymethyl group is a standard transformation. Acid-catalyzed esterification is a well-established method for this purpose. mdpi.com
From a Cyano Group: Introduction of a cyano group at the 3-position provides a versatile handle. The cyano group can be hydrolyzed to a carboxylic acid, which is then reduced. Alternatively, the nitrile can be partially reduced to an aldehyde. researchgate.net
From a Methyl Group: Starting with a 3-methylpyridine (B133936) derivative, the methyl group can be oxidized to an aldehyde or a carboxylic acid. For example, oxidation with selenium dioxide can convert a methyl group to an aldehyde. nih.gov
The following table summarizes precursor functional groups and the reagents used to install the hydroxymethyl moiety.
| Precursor Group at C-3 | Reagent(s) for Conversion to -CH₂OH |
| Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂, then NaBH₄2. LiAlH₄3. BH₃·THF |
| Ester (-COOR) | 1. LiAlH₄2. NaBH₄ (sometimes requires additives) |
| Aldehyde (-CHO) | 1. NaBH₄2. LiAlH₄3. Catalytic Hydrogenation (e.g., H₂/Pd-C) |
| Cyano Group (-CN) | 1. Hydrolysis (H⁺ or OH⁻) to -COOH, then reduction2. Partial reduction with DIBAL-H to -CHO, then further reduction |
Direct Synthesis Approaches to this compound
This section focuses on the final step of the synthesis: the reduction of a carbonyl group at the 3-position of the 6-tert-butylpyridine core.
The reduction of a carboxylic acid or its ester is a fundamental transformation for preparing primary alcohols. libretexts.org The key intermediate for this route is 6-tert-butylnicotinic acid or its ester.
The reduction can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing both carboxylic acids and esters to primary alcohols. acs.org Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is also a common choice for the selective reduction of carboxylic acids in the presence of other functional groups.
Catalytic hydrogenation can also be employed, although conditions must be carefully controlled to avoid reduction of the pyridine ring itself to a piperidine (B6355638). libretexts.orgglobalauthorid.com The use of specific catalysts and conditions can favor the reduction of the carboxyl group while preserving the aromaticity of the heterocycle.
The following table outlines common reduction methods for carboxylic acid derivatives.
| Starting Material | Reducing Agent | Product |
| 6-tert-butylnicotinic acid | LiAlH₄ | This compound |
| 6-tert-butylnicotinic acid | BH₃·THF | This compound |
| Methyl 6-tert-butylnicotinate | LiAlH₄ | This compound |
| Methyl 6-tert-butylnicotinate | Catalytic Hydrogenation (High Pressure/Temp) | This compound |
Reduction of Corresponding Pyridine Carboxaldehydes or Ketones
If the synthesis proceeds through the aldehyde intermediate, 6-tert-butylpyridine-3-carbaldehyde, its reduction to the target alcohol is typically straightforward. guidechem.comuni.lu
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones to alcohols. It is generally preferred for its safety and ease of handling and does not typically reduce esters or carboxylic acids. acs.org The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄) is also a very effective, albeit more reactive, reducing agent for this transformation. Catalytic hydrogenation is another viable option for the reduction of the aldehyde functionality.
The table below details the direct reduction of the corresponding aldehyde.
| Starting Material | Reducing Agent | Product |
| 6-tert-butylpyridine-3-carbaldehyde | NaBH₄ | This compound |
| 6-tert-butylpyridine-3-carbaldehyde | LiAlH₄ | This compound |
| 6-tert-butylpyridine-3-carbaldehyde | H₂ / Pd, Pt, or Ni catalyst | This compound |
Nucleophilic Addition Strategies
Nucleophilic addition reactions are a cornerstone in the synthesis of pyridyl methanols. These strategies typically involve the addition of a nucleophile to a carbonyl group at the 3-position of the pyridine ring or the addition of a carbon nucleophile to the pyridine ring itself.
One of the most common approaches for the synthesis of this compound would be the reduction of a suitable carbonyl precursor. For instance, the reduction of 6-tert-butylnicotinaldehyde or an ester of 6-tert-butylnicotinic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired primary alcohol. masterorganicchemistry.comyoutube.com LiAlH₄ is a potent source of hydride ions (H⁻) and is widely used for the reduction of aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. masterorganicchemistry.comnumberanalytics.com The reaction with an ester, for example, proceeds via nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. masterorganicchemistry.com
Alternatively, a Grignard reaction offers a versatile method for forming the carbon-carbon bond and introducing the hydroxymethyl group. sigmaaldrich.com This could be achieved by reacting a Grignard reagent derived from a 3-halopyridine with formaldehyde. Specifically, 3-bromo-6-tert-butylpyridine could be converted to its Grignard reagent, 6-tert-butyl-3-pyridylmagnesium bromide, which upon reaction with formaldehyde would furnish this compound after an acidic workup. It is crucial to carry out this reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. sigmaaldrich.comquora.com
Another powerful nucleophilic addition strategy involves the lithiation of a halopyridine followed by the addition of an electrophile. For example, 3-bromo-6-tert-butylpyridine can be treated with a strong base like n-butyllithium at low temperatures to generate the highly reactive 6-tert-butyl-3-lithiopyridine. This organolithium intermediate can then be reacted with formaldehyde to produce this compound.
A summary of potential nucleophilic addition strategies is presented below:
| Starting Material | Reagent(s) | Key Intermediate | Product |
| 6-tert-butylnicotinaldehyde | 1. LiAlH₄ 2. H₃O⁺ | Alkoxide | This compound |
| Methyl 6-tert-butylnicotinate | 1. LiAlH₄ 2. H₃O⁺ | Alkoxide | This compound |
| 3-bromo-6-tert-butylpyridine | 1. Mg, dry ether 2. H₂CO 3. H₃O⁺ | Grignard Reagent | This compound |
| 3-bromo-6-tert-butylpyridine | 1. n-BuLi, THF, -78°C 2. H₂CO 3. H₃O⁺ | Organolithium | This compound |
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, offering a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct method to the final alcohol, these reactions are instrumental in constructing the necessary precursors.
For the synthesis of this compound, a cross-coupling reaction could be employed to introduce the tert-butyl group at the 6-position of a pre-functionalized pyridine ring. For instance, a Suzuki-Miyaura coupling of 6-chloro-3-(hydroxymethyl)pyridine with tert-butylboronic acid in the presence of a palladium catalyst and a suitable base would be a plausible route.
Alternatively, a precursor like 3-bromo-6-tert-butylpyridine, which can be synthesized via various methods, can be subjected to a palladium-catalyzed formylation reaction. This would introduce the aldehyde functionality at the 3-position, which can then be reduced to the target alcohol as described in the previous section.
The table below outlines a potential application of palladium-catalyzed cross-coupling in the synthesis of a precursor to this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 6-chloro-3-(hydroxymethyl)pyridine | tert-butylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| 3-bromo-6-tert-butylpyridine | CO, H₂ | PdCl₂(dppf), Et₃N | 6-tert-butylnicotinaldehyde |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several parameters can be fine-tuned depending on the chosen synthetic route.
In the case of LiAlH₄ reduction of an ester like methyl 6-tert-butylnicotinate, key factors to consider are the solvent, temperature, and stoichiometry of the reducing agent. researchgate.netrsc.orgrsc.org Tetrahydrofuran (THF) or diethyl ether are common solvents for LiAlH₄ reductions. numberanalytics.com Maintaining a low temperature during the addition of the reagent can help control the reactivity and prevent over-reduction or side reactions. A slight excess of LiAlH₄ is often used to ensure complete conversion of the starting material. masterorganicchemistry.com
For the Grignard reaction, meticulous control over the reaction conditions is paramount to achieving a high yield. quora.com The magnesium turnings should be activated, for instance by grinding or using a small amount of iodine, to initiate the reaction. The solvent, typically dry diethyl ether or THF, must be scrupulously anhydrous to prevent the protonation of the Grignard reagent. sigmaaldrich.comquora.com The rate of addition of the alkyl halide to the magnesium and the subsequent addition of the Grignard reagent to formaldehyde should be carefully controlled to manage the exothermicity of the reaction. Using an excess of the Grignard reagent can also compensate for any loss due to side reactions or decomposition. quora.com
The following table summarizes key optimization parameters for the proposed synthetic routes.
| Synthetic Route | Key Parameters for Optimization | Potential Improvements |
| LiAlH₄ Reduction | Solvent, Temperature, Stoichiometry, Work-up procedure | Use of THF, controlled addition at 0°C, slight excess of LiAlH₄, careful quenching with ethyl acetate (B1210297) followed by aqueous work-up. masterorganicchemistry.comnumberanalytics.comresearchgate.netrsc.orgrsc.org |
| Grignard Reaction | Magnesium activation, Solvent purity, Temperature control, Rate of addition | Use of freshly crushed magnesium, rigorously dried ether/THF, maintaining a gentle reflux, slow and controlled addition of reagents. sigmaaldrich.comquora.com |
Stereoselective Synthetic Pathways for Chiral Analogs (if applicable to future research)
While this compound itself is not chiral, the development of stereoselective pathways to chiral analogs is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral pyridyl alcohols are valuable building blocks in the synthesis of complex molecules. nih.gov
A primary strategy for accessing chiral analogs would involve the asymmetric reduction of a prochiral ketone precursor, such as 6-tert-butyl-3-acetylpyridine. This ketone could be synthesized, for example, through a Friedel-Crafts acylation of 2-tert-butylpyridine (B1266198) or a palladium-catalyzed cross-coupling reaction.
The asymmetric reduction of this ketone could be achieved using several established methods:
Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those developed by Noyori and his coworkers, has proven highly effective for the enantioselective hydrogenation of ketones. nih.govnobelprize.orgrsc.orgresearchgate.net A ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, for example, could reduce 6-tert-butyl-3-acetylpyridine to the corresponding chiral secondary alcohol with high enantiomeric excess.
Chemoenzymatic Reduction: Biocatalysis offers an environmentally friendly and highly selective alternative. nih.govrsc.orgwikipedia.org Ketoreductases (KREDs) from various microorganisms can reduce a wide range of ketones to chiral alcohols with excellent enantioselectivity. wikipedia.org Screening a library of KREDs against 6-tert-butyl-3-acetylpyridine could identify an enzyme capable of producing either the (R)- or (S)-enantiomer of the corresponding alcohol. Recent work on the chemoenzymatic dearomatization of pyridines to chiral piperidines highlights the potential of combining chemical and biological steps to achieve high stereoselectivity. nih.gov
The table below outlines potential stereoselective pathways to a chiral analog of this compound.
| Precursor | Method | Catalyst/Enzyme | Potential Chiral Product |
| 6-tert-butyl-3-acetylpyridine | Asymmetric Transfer Hydrogenation | Chiral Ru-diamine catalyst | (R)- or (S)-1-(6-tert-butylpyridin-3-yl)ethanol |
| 6-tert-butyl-3-acetylpyridine | Chemoenzymatic Reduction | Ketoreductase (KRED) | (R)- or (S)-1-(6-tert-butylpyridin-3-yl)ethanol |
These stereoselective methods open the door to the synthesis of a variety of enantioenriched pyridyl alcohols, which are valuable intermediates for the development of new pharmaceuticals and chiral ligands.
Chemical Reactivity and Derivatization Pathways of 6 Tert Butylpyridin 3 Yl Methanol
Reactions Involving the Hydroxyl Group
The hydroxyl group in (6-tert-butylpyridin-3-yl)methanol is a versatile handle for a wide array of chemical modifications, including oxidation, esterification, etherification, and halogenation. These reactions are fundamental in the synthesis of new molecules with altered physical, chemical, and biological properties.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be selectively oxidized to form either the corresponding aldehyde, 6-tert-butylnicotinaldehyde, or the carboxylic acid, 6-tert-butylnicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the synthesis of 6-tert-butylnicotinaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature.
Further oxidation to 6-tert-butylnicotinic acid can be achieved using stronger oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting the primary alcohol to a carboxylic acid. This transformation is often performed in an aqueous solution, and the reaction may be conducted under neutral, acidic, or basic conditions, which can influence the reaction rate and selectivity. For instance, a photocatalytic system using an acridine (B1665455) salt visible light catalyst in the presence of an oxidant like potassium permanganate has been used for similar transformations. google.com
| Product | Reagent | Solvent | Conditions |
| 6-tert-butylnicotinaldehyde | Manganese dioxide (MnO₂) | Dichloromethane | Room Temperature |
| 6-tert-butylnicotinic acid | Potassium permanganate (KMnO₄) | Water/Dichloroethane | Varies (e.g., with photocatalyst) |
Esterification and Etherification of the Methanol (B129727) Functionality
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. A widely used method for this transformation is the 4-(dimethylamino)pyridine (DMAP)-catalyzed acylation. researchgate.netutrgv.eduresearchgate.netnih.gov For example, the reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of DMAP efficiently yields (6-tert-butylpyridin-3-yl)methyl acetate (B1210297). researchgate.netutrgv.edunih.gov This reaction is typically performed in an aprotic solvent like dichloromethane or in the absence of a solvent. researchgate.net
Etherification, the formation of an ether linkage, can also be achieved at the methanol functionality. For instance, the reaction of tert-butyl chloride with methanol is known to form methyl tert-butyl ether. pearson.com While specific examples for this compound are not prevalent in readily available literature, standard ether synthesis protocols, such as the Williamson ether synthesis, could be applicable.
| Reaction | Reagent(s) | Catalyst | Product |
| Esterification | Acetic anhydride | DMAP | (6-tert-butylpyridin-3-yl)methyl acetate |
Halogenation of the Hydroxymethyl Group
The hydroxyl group can be substituted by a halogen atom, most commonly chlorine, through reaction with a suitable halogenating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for the conversion of primary alcohols to alkyl chlorides. The reaction of this compound with thionyl chloride would be expected to yield 3-(chloromethyl)-6-(tert-butyl)pyridine. This reaction is typically carried out in an inert solvent, and sometimes in the presence of a base like pyridine (B92270) to neutralize the HCl gas produced.
| Product | Reagent | Byproducts |
| 3-(chloromethyl)-6-(tert-butyl)pyridine | Thionyl chloride (SOCl₂) | SO₂, HCl |
Formation of Activated Intermediates for Further Functionalization
To enhance the reactivity of the hydroxyl group and facilitate nucleophilic substitution reactions, it can be converted into a better leaving group. This is commonly achieved by forming sulfonate esters, such as tosylates or mesylates. The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield (6-tert-butylpyridin-3-yl)methyl tosylate. Similarly, reaction with methanesulfonyl chloride (MsCl) would afford the corresponding mesylate. These sulfonate esters are excellent substrates for nucleophilic displacement reactions, allowing for the introduction of a wide range of functional groups.
| Activated Intermediate | Reagent | Base |
| (6-tert-butylpyridin-3-yl)methyl tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine |
| (6-tert-butylpyridin-3-yl)methyl mesylate | Methanesulfonyl chloride (MsCl) | Pyridine |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it susceptible to reactions such as N-oxidation.
N-Oxidation Reactions of the Pyridine Core
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netsemanticscholar.org The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The resulting this compound N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization of the pyridine ring.
| Product | Reagent | Solvent |
| This compound N-oxide | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane |
Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows for quaternization, a fundamental reaction that transforms the neutral pyridine into a positively charged pyridinium (B92312) salt. This transformation significantly alters the electronic properties and reactivity of the molecule. The reaction typically involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide.
For this compound, the quaternization is influenced by the steric hindrance imposed by the ortho-tert-butyl group. While this bulky group can slow down the rate of reaction compared to unhindered pyridines, the formation of pyridinium salts is still achievable. The reaction of 2,6-di-tert-butylpyridine (B51100) with methyl iodide and methyl fluorosulfonate under high pressure has been reported, indicating that steric hindrance can be overcome under forcing conditions. rsc.orgwikipedia.org The synthesis of various pyridinium salts from pyridine derivatives using microwave-assisted methods has also been shown to be effective, often leading to improved yields and shorter reaction times. researchgate.net These methods can be applied to this compound to generate a library of pyridinium salts with diverse functionalities. The general structure of these salts and the reagents used are summarized in the table below.
| Reagent (R-X) | Product (Pyridinium Salt) |
| Methyl iodide (CH₃I) | 1-Methyl-6-(tert-butyl)-3-(hydroxymethyl)pyridinium iodide |
| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-6-(tert-butyl)-3-(hydroxymethyl)pyridinium bromide |
| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-6-(tert-butyl)-3-(hydroxymethyl)pyridinium chloride |
The resulting pyridinium salts are valuable precursors for further synthetic transformations and have applications in various fields, including as ionic liquids and in materials science. rsc.orgresearchgate.net The photochemical cyclization of pyridinium salts to produce bicyclic aziridines represents another potential, though less explored, reaction pathway for derivatives of this compound. nih.gov
Coordination-Driven Reactivity Modulation
The pyridine nitrogen and the hydroxyl group of this compound can act as ligands, coordinating to metal centers to form transition metal complexes. libretexts.org This coordination can significantly modulate the reactivity of the organic scaffold. For instance, the coordination of a metal to the pyridine nitrogen can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the metal can act as a protecting group, directing reactions to other parts of the molecule.
The field of ligand-accelerated catalysis utilizes the coordination of ligands to a metal center to enhance the rate and selectivity of catalytic reactions. rsc.org Pyridine-containing ligands are widely used in this context. rsc.org For example, copper complexes with pyridine-alkoxide ligands have been investigated as catalysts for water oxidation. mdpi.com The coordination of this compound to metals like copper or palladium can generate catalysts for various transformations, including cross-coupling reactions. The electronic and steric properties of the tert-butyl and hydroxymethyl groups can be fine-tuned to optimize the catalytic activity and selectivity.
Furthermore, the dissociation of pyridinethiolate ligands from nickel-based catalysts upon protonation highlights the dynamic nature of ligand-metal interactions and their influence on catalytic cycles. acs.org Similar principles can be applied to understand and control the reactivity of metal complexes of this compound. The formation of manganese complexes with pyridol-based macrocycles also demonstrates the versatility of pyridine derivatives in coordination chemistry, with applications in bioinorganic chemistry and catalysis. tcu.edu
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic substitution reactions. The presence of the activating hydroxymethyl group and the deactivating, yet sterically directing, tert-butyl group creates a unique reactivity profile.
Electrophilic Aromatic Substitution on Substituted Pyridines
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated by the presence of activating groups. In this compound, the hydroxymethyl group is an activating group, while the tert-butyl group, being an alkyl group, is also considered activating and an ortho, para-director. stackexchange.comucla.edu
Due to the steric hindrance from the tert-butyl group at the 2-position, electrophilic attack is most likely to occur at the C-5 position, which is para to the tert-butyl group and meta to the hydroxymethyl group. However, nitration of pyridine-N-oxides, a common strategy to facilitate EAS on pyridines, typically leads to substitution at the 4-position. oc-praktikum.de The nitration of sterically hindered pyridines like 2,6-di-tert-butylpyridine has been achieved using nitronium tetrafluoroborate, suggesting that similar reactions could be applied to this compound. unf.edu
Electrophilic halogenation of aromatic compounds is a fundamental transformation. wikipedia.org For this compound, halogenation would be expected to follow the directing effects of the existing substituents, likely leading to substitution at the C-5 position.
Nucleophilic Aromatic Substitution on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when a good leaving group, such as a halogen, is present. youtube.com Halogenated derivatives of this compound, such as those with a chlorine or bromine atom at the 2-, 4-, or 6-position, can undergo SNAr with a variety of nucleophiles. The reactivity of halopyridines towards nucleophilic substitution is well-established, with 2-halopyridines being particularly reactive. researchgate.net
The reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the halide ion. The presence of the electron-withdrawing pyridine nitrogen facilitates this process. For example, a 2-chloro derivative of this compound could react with amines, alkoxides, or thiolates to introduce new functional groups.
Metalation and Cross-Coupling Reactions on the Pyridine Ring
The functionalization of the pyridine ring can also be achieved through metalation followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgacs.org In the case of this compound, the hydroxymethyl group or a derivative thereof could act as a directing group, facilitating lithiation at the C-4 position. Subsequent reaction with an electrophile would introduce a new substituent at this position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable methods for forming carbon-carbon bonds. youtube.com Halogenated derivatives of this compound are excellent substrates for these reactions. For instance, a 5-bromo or 5-iodo derivative could be coupled with a variety of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to introduce aryl, heteroaryl, or alkynyl groups at the C-5 position. nih.govorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for the success of these couplings with sterically hindered substrates. acs.org
| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Product |
| Suzuki Coupling | (6-tert-butyl-5-bromopyridin-3-yl)methanol | Arylboronic acid | (6-tert-butyl-5-arylpyridin-3-yl)methanol |
| Sonogashira Coupling | (6-tert-butyl-5-iodopyridin-3-yl)methanol | Terminal alkyne | (6-tert-butyl-5-alkynylpyridin-3-yl)methanol |
Derivatization Strategies for Advanced Chemical Entities
The various reactivity patterns of this compound and its derivatives provide a rich platform for the synthesis of advanced chemical entities with potential applications in medicinal chemistry and materials science. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, further expanding the synthetic possibilities.
The pyridine scaffold is a common motif in many biologically active molecules, including pharmaceutical drugs. beilstein-journals.org The derivatization of this compound can lead to the synthesis of novel compounds with potential therapeutic applications. For instance, the introduction of different substituents on the pyridine ring through the reactions described above can modulate the biological activity of the molecule. The synthesis of highly substituted bipyridines and other heterocyclic systems through cross-coupling reactions is a testament to the power of these methods in drug discovery. nih.gov
Coordination Chemistry and Ligand Design Principles
Complexation Behavior of (6-Tert-butylpyridin-3-yl)methanol with Transition Metals
The complexation behavior of this compound is expected to be dictated by the Lewis basicity of the pyridine (B92270) nitrogen atom and the potential for the hydroxyl group to participate in coordination or be modified.
In its simplest coordination mode, this compound would act as a monodentate ligand, binding to a metal center through the lone pair of electrons on the pyridine nitrogen atom. This is a common coordination mode for pyridine-based ligands. The strength of this coordination would be influenced by the electronic properties of the metal center and the steric environment around the nitrogen atom.
The methanolic hydroxyl group provides a reactive handle for the derivatization of this compound, enabling the synthesis of bidentate or multidentate ligands. For instance, etherification or esterification reactions at the hydroxyl group could introduce additional donor atoms, creating a chelating ligand. Such modifications could lead to the formation of more stable metal complexes due to the chelate effect. The synthesis of related tris(pyrid-2-yl) and tris(2,2'-bipyrid-6-yl)methanol derivatives has demonstrated the feasibility of creating complex multidentate ligand architectures from similar pyridyl-methanol scaffolds. cardiff.ac.uk
Structural Analysis of Metal Complexes Formed with this compound Derivatives
A thorough understanding of the coordination chemistry of any ligand requires detailed structural analysis of its metal complexes, typically achieved through single-crystal X-ray diffraction.
As of this writing, specific single-crystal X-ray diffraction studies for metal complexes of this compound are not reported in the literature. However, based on studies of analogous pyridine-containing ligands, it can be postulated that the coordination geometry of its complexes would be highly dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For example, complexes with other substituted pyridines have shown a variety of geometries, including tetrahedral, square planar, and octahedral.
Detailed analysis of bond lengths and angles from X-ray diffraction data provides insight into the nature of the metal-ligand bond and the steric strain within the complex. In a hypothetical complex of this compound, the metal-nitrogen bond length would be a key parameter. Supramolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-stacking of the pyridine rings, would also be anticipated to play a role in the crystal packing of these complexes.
Influence of Tert-butyl Steric Hindrance on Metal Coordination and Stability
The tert-butyl group at the 6-position, ortho to the coordinating nitrogen atom, is expected to exert significant steric hindrance. This steric bulk can influence several aspects of coordination:
Coordination Number: The bulky group may prevent the coordination of a larger number of ligands around a metal center, favoring lower coordination numbers.
Stability of Complexes: While steric hindrance can sometimes destabilize a complex, it can also provide a kinetic barrier to ligand substitution reactions, thereby increasing the complex's inertness.
The study of other sterically hindered pyridine ligands has shown that such groups can significantly impact the accessibility of the metal center and the reactivity of the resulting complexes.
Electronic Effects of the Pyridylmethanol Moiety on Metal Centers
The electronic influence of a pyridine-based ligand on a coordinated metal center is a result of the interplay between its σ-donating and π-accepting or π-donating capabilities. These properties are modulated by the substituents on the pyridine ring. For the this compound ligand, two key functional groups dictate its electronic character: the tert-butyl group at the 6-position and the methanol (B129727) group at the 3-position.
The tert-butyl group is a bulky, electron-donating substituent. Its primary electronic influence is through an inductive effect (+I), which increases the electron density on the pyridine ring. This enhanced electron density on the nitrogen atom makes the ligand a stronger σ-donor compared to unsubstituted pyridine. A stronger σ-donation generally leads to a greater stabilization of the metal center in higher oxidation states. Furthermore, the steric bulk of the tert-butyl group can enforce a specific coordination geometry and may influence the ligand field splitting and, consequently, the magnetic properties of the complex.
The combined effect of the electron-donating tert-butyl group and the potentially electron-donating or -withdrawing methanol group would result in a finely-tuned electronic environment at the metal center. To quantify these effects, spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as electrochemical methods like cyclic voltammetry, would be invaluable. For instance, in a metal carbonyl complex, the C-O stretching frequency in the IR spectrum would provide a direct measure of the net electron-donating character of the pyridylmethanol ligand.
Table 1: Predicted Electronic Effects of Substituents on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Predicted Effect on Pyridine Basicity |
| tert-butyl | 6 | +I (electron-donating) | None | Increase |
| methanol | 3 | -I (electron-withdrawing) | +M (π-donating, potential) | Ambiguous, dependent on coordination mode |
Design of Chiral Ligands from this compound Precursors
The this compound molecule is prochiral, meaning it can be converted into a chiral molecule in a single chemical step. The hydroxyl group of the methanol moiety serves as a convenient handle for the introduction of chirality. This can be achieved through several established synthetic strategies:
Esterification or Etherification with Chiral Acids or Alcohols: Reaction of the methanol group with a chiral carboxylic acid or alcohol would lead to the formation of a diastereomeric mixture of esters or ethers. These diastereomers could then be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiopure this compound.
Asymmetric Synthesis: An asymmetric reduction of the corresponding aldehyde, 6-tert-butylnicotinaldehyde, using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) could directly produce one enantiomer of this compound in excess.
Once enantiomerically pure this compound is obtained, it can be used as a building block for more complex chiral ligands. The hydroxyl group can be further functionalized, for example, by conversion to a phosphine (B1218219) or an amine, to create bidentate or tridentate chiral ligands. The presence of the bulky tert-butyl group in close proximity to the chiral center can create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis.
Table 2: Potential Chiral Ligands Derived from this compound
| Precursor | Reaction | Resulting Chiral Ligand Type | Potential Application in Asymmetric Catalysis |
| (R)- or (S)-(6-Tert-butylpyridin-3-yl)methanol | Tosylation followed by substitution with a chiral amine | Chiral P,N-ligand | Asymmetric hydrogenation, allylic alkylation |
| (R)- or (S)-(6-Tert-butylpyridin-3-yl)methanol | Oxidation to aldehyde, then condensation with a chiral diamine | Chiral Schiff base ligand | Asymmetric cyclopropanation, epoxidation |
| (R)- or (S)-(6-Tert-butylpyridin-3-yl)methanol | Conversion to a phosphinite | Chiral phosphinite ligand | Asymmetric hydroformylation |
Catalytic Applications of 6 Tert Butylpyridin 3 Yl Methanol Derived Ligands
Role of Pyridine-Based Ligands in Homogeneous Catalysis
Pyridine-based ligands are integral to a wide array of homogeneous catalytic processes. Their significance stems from the ability of the pyridine (B92270) nitrogen to act as a sigma-donor, forming a stable bond with a transition metal center. This interaction can modify the electron density at the metal, thereby influencing its reactivity in various catalytic steps such as oxidative addition, reductive elimination, and migratory insertion.
The electronic properties of the pyridine ring can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents. A tert-butyl group at the 6-position, as in the case of (6-tert-butylpyridin-3-yl)methanol, exerts a significant steric influence. This steric bulk can create a specific coordination environment around the metal center, which can be exploited to control regioselectivity and enantioselectivity in catalytic transformations. For instance, bulky ligands can favor the formation of one constitutional isomer or one enantiomer over another by sterically hindering competing reaction pathways.
The methanol (B129727) group at the 3-position of this compound serves as a crucial functional handle. This group can be transformed into a variety of other functionalities to create multidentate ligands. For example, conversion of the alcohol to a phosphine (B1218219) would yield a P,N-ligand, a class of ligands known for their effectiveness in a range of cross-coupling and carbonylation reactions. beilstein-journals.org The combination of the steric bulk from the tert-butyl group and the coordinating properties of the derived functional group could lead to ligands with unique and beneficial catalytic properties.
Application in Specific Organic Transformations
While the potential for ligands derived from this compound is evident, a detailed search of the scientific literature did not yield specific examples of their application in the following organic transformations. The discussion below is therefore based on the general roles of analogous pyridine-based ligands in these reaction classes.
Carbonylation Reactions (e.g., Alkoxycarbonylation)
Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are of immense industrial importance for the synthesis of aldehydes, ketones, esters, and amides. ethernet.edu.et Palladium-catalyzed alkoxycarbonylation of alkenes, for instance, is a key process for the production of esters. The ligands employed in these reactions play a critical role in determining the efficiency and selectivity of the catalyst.
Pyridine-containing phosphine ligands have been shown to be highly effective in palladium-catalyzed carbonylation reactions. researchgate.netrsc.org The pyridine moiety can act as a hemilabile ligand, coordinating to the palladium center during certain stages of the catalytic cycle and dissociating in others. This hemilability can help to stabilize catalytic intermediates and promote the desired reaction pathway. A ligand derived from this compound, featuring a bulky tert-butyl group, could potentially enhance the regioselectivity of carbonylation reactions, favoring the formation of either linear or branched products depending on the specific substrate and reaction conditions. However, no published studies were found that utilize ligands synthesized from this specific precursor in carbonylation reactions.
C-H Functionalization Reactions
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. nih.gov Palladium-catalyzed C-H activation and functionalization often rely on directing groups to achieve regioselectivity. Pyridine-containing compounds are frequently used as directing groups or as ligands in these transformations.
The nitrogen atom of a pyridine-based ligand can coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation. The steric and electronic properties of the ligand are crucial for the efficiency and selectivity of this process. A bulky ligand, such as one derived from this compound, could be beneficial in controlling the regioselectivity of C-H functionalization reactions. Despite this potential, there is no available research documenting the use of ligands from this compound in C-H functionalization catalysis.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org The choice of ligand is paramount in these reactions, influencing catalyst activity, stability, and the scope of compatible substrates. Bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition of the organic halide and the subsequent reductive elimination to form the desired product.
Pyridine-based phosphine ligands have been successfully employed in various cross-coupling reactions. The steric hindrance provided by the tert-butyl group in a ligand derived from this compound could be advantageous, particularly in the coupling of sterically demanding substrates. For example, in Suzuki-Miyaura couplings, such ligands could facilitate the reaction of ortho-substituted aryl halides. magtech.com.cnnih.govnih.gov Similarly, in the Heck reaction, the ligand's properties can influence the regioselectivity of the alkene insertion. mdpi.comresearchgate.netyoutube.com Nevertheless, a review of the literature indicates that ligands derived from this compound have not been reported for use in Suzuki-Miyaura or Heck cross-coupling reactions.
Asymmetric Catalysis (if chiral derivatives are employed)
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of great importance in the pharmaceutical and fine chemical industries. nih.govuwindsor.ca The development of effective chiral ligands is central to this field. Chiral pyridine-based ligands have been widely used in a variety of enantioselective transformations. mdpi.comresearchgate.net
The this compound scaffold could, in principle, be used to generate chiral ligands. For instance, the methanol group could be used to introduce a chiral auxiliary, or the pyridine backbone itself could be rendered chiral. Such chiral ligands could then be applied in asymmetric reactions like hydrogenations, allylic alkylations, or Diels-Alder reactions. The bulky tert-butyl group could play a crucial role in creating a well-defined chiral environment around the metal center, leading to high enantioselectivity. However, there are currently no reports in the scientific literature describing the synthesis or application of chiral ligands derived from this compound for asymmetric catalysis.
Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic details of a catalytic cycle is essential for the rational design of more efficient and selective catalysts. The ligand plays a central role in virtually every step of a catalytic cycle, from the initial coordination of the substrate to the final product release.
In the context of ligands derived from this compound, several mechanistic features could be anticipated. The pyridine nitrogen would likely serve as a primary coordination site to the metal center. In the case of a P,N-ligand derived by converting the methanol group to a phosphine, the resulting chelate would form a stable complex with the metal. The bite angle and flexibility of this chelate would influence the geometry of the catalytic intermediates and, consequently, the outcome of the reaction.
The tert-butyl group would exert a significant steric effect, influencing the coordination of other species to the metal center and potentially controlling the regioselectivity or enantioselectivity of the reaction. For example, in a cross-coupling reaction, the steric bulk could favor a specific orientation of the substrates in the coordination sphere, leading to the preferential formation of one product isomer.
Despite these plausible mechanistic roles, the absence of experimental or computational studies on catalytic systems bearing ligands derived from this compound means that any discussion of their specific mechanistic behavior remains speculative. Detailed mechanistic investigations would be required to elucidate the precise role of such ligands in catalysis.
The strategic placement of a bulky tert-butyl group and a functional methanol moiety on the pyridine ring makes this compound a valuable precursor for a diverse range of ligands in catalysis. These ligands combine specific steric and electronic properties that are crucial for influencing the activity and selectivity of metal catalysts. The pyridine nitrogen provides a key coordination site, while the methanol group can be readily modified to introduce other donor atoms (e.g., phosphorus, oxygen, or nitrogen), creating bidentate or polydentate ligand architectures. The tert-butyl group, positioned ortho to the nitrogen, imparts significant steric hindrance around the metal center, which can be instrumental in controlling substrate approach and promoting specific reaction pathways.
Experimental Studies of Reaction Intermediates
Understanding the structure and behavior of catalytic intermediates is fundamental to elucidating reaction mechanisms. For catalysts incorporating pyridyl-phosphine ligands, which are prominent derivatives of this compound, various analytical techniques are employed to identify and characterize these transient species.
In palladium-catalyzed reactions, such as the methoxycarbonylation of olefins, key intermediates have been successfully isolated and studied. For instance, in a system utilizing a 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene ligand, X-ray crystallography has been a powerful tool. It has provided definitive structural evidence for the coordination of the pyridyl nitrogen atom to the palladium center in catalytic intermediates. This coordination is crucial for stabilizing the complex and influencing the subsequent elementary steps of the catalytic cycle.
Density Functional Theory (DFT) calculations complement experimental findings by providing energetic and structural details of species that may be too short-lived to isolate. For example, DFT studies on ethylene (B1197577) methoxycarbonylation indicate that a protonated pyridyl moiety forms readily, which in turn facilitates the generation of the active palladium hydride complex. This hydride species is the entry point into the main catalytic cycle. Subsequent insertion of ethylene and carbon monoxide leads to a palladium acyl intermediate, a key species whose stability and reactivity are directly influenced by the ligand architecture. The hemilabile nature of the pyridyl-phosphine ligand plays a significant role in stabilizing this acyl species.
| Intermediate Species | Analytical Technique | Key Findings |
|---|---|---|
| [L-Pd-H]⁺ | DFT Calculations | Active catalyst species; formation facilitated by protonation of the pyridyl nitrogen. |
| Palladium Acyl Complex | X-ray Crystallography, DFT Calculations | Kinetically reversible key intermediate; stabilized by the hemilabile coordination of the pyridyl nitrogen. nih.gov |
| Pyridyl-Coordinated Palladium Complex | X-ray Crystallography | Confirms the direct involvement and coordination of the pyridyl nitrogen to the palladium center during catalysis. nih.gov |
Kinetic Investigations of Catalytic Pathways
Kinetic studies are essential for mapping the energy landscape of a catalytic reaction and identifying the rate-determining step. For palladium-catalyzed alkoxycarbonylation reactions employing pyridyl-phosphine ligands, kinetic measurements have provided deep insights into the reaction mechanism.
In the methoxycarbonylation of ethylene, it has been demonstrated that the rate of the carbonylation step has a zero-order dependence on the concentrations of both ethylene and carbon monoxide. nih.gov This indicates that the steps involving the coordination and insertion of these substrates are rapid and not rate-limiting. Instead, the rate-determining step is the subsequent alcoholysis of the palladium acyl intermediate. nih.gov
| Kinetic Parameter | Value | Implication |
|---|---|---|
| Reaction Order in Ethylene | 0 | Ethylene insertion is not the rate-determining step. |
| Reaction Order in Carbon Monoxide | 0 | CO insertion is not the rate-determining step. |
| Activation Energy (Eₐ) | 44.5 kJ mol⁻¹ | Overall energetic barrier for the catalytic cycle. |
| Activation Enthalpy (ΔH‡) | 41.9 kJ mol⁻¹ | Enthalpic barrier for the transition state. |
| Kinetic Isotope Effect (CH₃OH vs. CH₃OD) | Observed | Confirms involvement of proton transfer in the rate-determining step (alcoholysis). |
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The effectiveness of a catalyst derived from this compound is not accidental; it is the result of a deliberate design that balances steric and electronic factors. The modular nature of this precursor allows for systematic modifications to fine-tune the ligand's properties for a specific catalytic transformation.
Optimizing Steric and Electronic Parameters
The catalytic performance of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. The this compound framework offers distinct features that can be exploited in ligand design.
Steric Parameters: The tert-butyl group at the 6-position of the pyridine ring is a dominant steric feature. Its bulkiness creates a crowded environment around the metal center, which can be highly beneficial. This steric hindrance can:
Promote reductive elimination, often the final step in cross-coupling cycles.
Control the coordination number of the metal, preventing the formation of inactive or less active species.
Influence regioselectivity and stereoselectivity by dictating the trajectory of incoming substrates. mdpi.com
Computational methods, such as the calculation of the percent buried volume (%VBur), allow for the quantification of this steric influence. mdpi.comdntb.gov.ua Studies on related pyridylamido systems have shown that increasing the size of substituents on the ligand framework enhances stereoselectivity in polymerization reactions. mdpi.com The large cone angle of ligands bearing bulky groups like tert-butyl directly impacts the accessibility of the metal's active site.
Electronic Parameters: The electronic nature of the ligand, specifically its ability to donate or withdraw electron density from the metal center, is equally critical. The pyridine ring is an electron-withdrawing system, but its donor properties can be modulated by substituents. The tert-butyl group is a weak electron-donating group, which slightly increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center.
The Tolman Electronic Parameter (TEP) is an experimental measure of a ligand's electron-donating strength, derived from the CO stretching frequencies of nickel-carbonyl complexes. For related phosphine ligands, it has been shown that modifications to the ligand backbone can significantly alter the TEP, thereby tuning the electronic environment of the catalyst. For instance, studies on iridium complexes with substituted (pyridinylmethyl)sulfonamide ligands demonstrated that the rate of catalysis could be systematically tuned by altering the electronic contribution of the pyridine ring. acs.org Electron-donating groups on the pyridine ring were found to increase the rate of stereoinversion of the complex, which correlated with catalytic activity. acs.org
Hemilabile Ligand Characteristics
Hemilability is a crucial design concept in modern catalysis, and ligands derived from this compound are well-suited to exhibit this property. A hemilabile ligand possesses at least two different donor groups, one that binds strongly to the metal center (the "anchor") and one that binds weakly and reversibly (the "hemilabile arm"). wwu.edu
In a typical bidentate ligand derived from this compound, such as a pyridyl-phosphine, the phosphine group acts as the strong anchor due to its soft donor nature, forming a stable M-P bond. The pyridine nitrogen, being a harder donor, forms a weaker M-N bond. This M-N bond can dissociate to open up a coordination site on the metal for a substrate molecule to bind. After the substrate has reacted, the pyridyl nitrogen can recoordinate, stabilizing the resulting intermediate.
This "on-off" coordination has several advantages:
Stabilization of Active Species: It prevents the metal center from being coordinatively unsaturated and prone to deactivation pathways.
Facilitation of Substrate Binding: The dissociation of the hemilabile arm creates the necessary vacant site for the catalytic cycle to proceed. wwu.edu
Metal-Ligand Cooperation: The hemilabile donor can actively participate in the reaction. For example, in the palladium-catalyzed methoxycarbonylation discussed earlier, the pyridyl nitrogen acts as an internal base. It facilitates the deprotonation of the incoming alcohol, enabling a facile intramolecular nucleophilic attack on the acyl palladium intermediate. nih.gov This cooperative mechanism significantly lowers the activation barrier for the rate-determining alcoholysis step.
The fluxional behavior of palladium complexes with hemilabile pyridyl-containing ligands has been observed in solution, where exchange processes involving the coordinated and free pyridyl arms can occur. acs.orgacs.org This dynamic behavior is a hallmark of hemilability and is central to the ligand's ability to promote efficient catalytic turnover.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
To provide a scientifically accurate and informative article on these specific topics, access to published research containing detailed experimental data such as ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations (COSY, HSQC, HMBC), and specific FT-IR and Raman vibrational frequencies and their assignments for (6-Tert-butylpyridin-3-yl)methanol is essential. Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication in the field are needed to enable a thorough spectroscopic and structural characterization of this compound.
Electronic Spectroscopy (UV-Vis Absorption and Emission)
Electronic spectroscopy, which examines the transitions between different electronic energy levels in a molecule, provides valuable insights into the structure and bonding of conjugated systems like this compound.
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region. researchgate.net These are primarily attributed to two types of transitions:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For pyridine, these typically appear as an intense band around 250-270 nm. researchgate.net
n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron from the nitrogen lone pair into a π* antibonding orbital. This transition is symmetry-forbidden in pyridine, resulting in a weak, broad absorption band at longer wavelengths, often around 270-300 nm, which can be obscured by the more intense π → π* band.
The substituents on the pyridine ring in this compound modify these fundamental transitions:
Tert-butyl Group (at C6): The tert-butyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect raises the energy of the ground state orbitals (π and n) more than the excited state (π*), leading to a small blue shift (hypsochromic shift) or negligible change in the absorption maxima compared to unsubstituted pyridine. The steric bulk of the tert-butyl group at the 2- or 6-position can also influence the planarity and electronic structure. wikipedia.org
Methanol (B129727) Group (at C3): The hydroxymethyl group (-CH₂OH) is a weakly electron-withdrawing group due to the electronegativity of the oxygen atom, but its effect on the π-system is generally minimal as it is insulated by a methylene (B1212753) bridge. Its primary influence is through its potential for hydrogen bonding with protic solvents, which can affect the energy of the n → π* transition. In protic solvents, hydrogen bonding stabilizes the nitrogen lone pair, increasing the energy required for the n → π* transition, resulting in a blue shift.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | 250 - 275 | High | Intense absorption characteristic of the pyridine aromatic system. |
| n → π | 270 - 300 | Low | Often appears as a weak shoulder on the more intense π → π* band; sensitive to solvent polarity. |
While this compound itself is not expected to be significantly luminescent, it can serve as a valuable ancillary ligand in the formation of emissive transition metal complexes. The coordination of such pyridine-based ligands to heavy metal ions like iridium(III), ruthenium(II), or osmium(VI) is a common strategy for creating phosphorescent materials. nih.govmdpi.comrsc.org
The luminescence in these complexes typically arises from metal-to-ligand charge transfer (MLCT) excited states. acs.orgsioc-journal.cn In a hypothetical complex, such as [Ir(C^N)₂(N^O)] where C^N is a cyclometalating ligand and N^O is the deprotonated form of this compound, the photophysical properties would be influenced by the ligand's electronic character.
Ligand Field Strength and MLCT Energy: The pyridine nitrogen and the methanolic oxygen would coordinate to the metal center. Pyridine is a weak π-acceptor ligand. wikipedia.org The tert-butyl group, being electron-donating, increases the electron density on the pyridine ring. This destabilizes the π* orbitals, raising their energy. Consequently, the energy gap of the ³MLCT transition (from the metal d-orbitals to the ligand π* orbitals) would increase. This would lead to a blue shift in the emission wavelength compared to complexes with unsubstituted or electron-withdrawing pyridine ligands. nih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.gov Analysis of this compound by XPS would yield distinct peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), with binding energies indicative of their specific chemical environments.
The C 1s signal would be a complex envelope composed of multiple overlapping peaks corresponding to the different types of carbon atoms in the molecule:
Aromatic Carbons (C-C, C=C, C-N): The five sp²-hybridized carbons of the pyridine ring. Carbons bonded only to other carbons typically appear around 284.8 eV (often used for charge referencing), while carbons bonded to the nitrogen atom are shifted to a slightly higher binding energy (~285.5-286.0 eV). thermofisher.comosti.gov
Tert-butyl Carbons (C-C): The four sp³-hybridized carbons of the tert-butyl group. The three primary methyl carbons and the central quaternary carbon would have binding energies very close to the standard aliphatic C-C position of 284.8-285.0 eV. thermofisher.com
Methanol Carbon (C-O): The sp³-hybridized carbon of the hydroxymethyl group, which is bonded to an oxygen atom. This C-O bond results in a significant shift to a higher binding energy, typically in the range of 286.0-286.5 eV. thermofisher.comresearchgate.net
The N 1s spectrum is expected to show a single primary peak corresponding to the pyridinic nitrogen. For pure pyridine, this peak is found at approximately 398.7 eV. The substitution pattern in this compound is not expected to shift this value dramatically, with an anticipated binding energy in the range of 398.5-399.5 eV.
The O 1s spectrum would exhibit a single peak associated with the hydroxyl group (-OH) of the methanol substituent. The binding energy for an alcohol (C-O-H) is typically found in the range of 532.5-533.5 eV. xpsfitting.comthermofisher.com This peak is often broad and can be sensitive to surface hydration or adventitious oxygen-containing contaminants. cardiff.ac.uk
Table 2: Predicted XPS Binding Energies for this compound
| Atom | Core Level | Chemical Environment | Predicted Binding Energy (eV) |
| Carbon | C 1s | Aromatic C-C, C=C | ~284.8 |
| tert-Butyl C-C | ~285.0 | ||
| Aromatic C-N | 285.5 - 286.0 | ||
| Methanol C -OH | 286.0 - 286.5 | ||
| Nitrogen | N 1s | Pyridinic N | 398.5 - 399.5 |
| Oxygen | O 1s | Methano l C-O H | 532.5 - 533.5 |
| Note: Binding energies are referenced to the adventitious C 1s C-C peak at 284.8 eV. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images. youtube.com
The parent compound, this compound, is achiral as it possesses a plane of symmetry that includes the pyridine ring. Therefore, it does not exhibit a CD spectrum.
This analytical method would become applicable only if a chiral derivative were to be synthesized. Chirality could be introduced, for instance, by:
Enzymatic or Asymmetric Synthesis: A synthesis route that produces an enantiomerically enriched form of a related compound, such as a chiral piperidine (B6355638) derivative, could be envisioned. researchgate.net
Resolution of a Chiral Center: If the hydroxymethyl group were oxidized to a secondary alcohol (a carbinol) by introducing another substituent at the methylene carbon, this new carbon center would be chiral. The resulting racemic mixture could potentially be resolved into its (R) and (S) enantiomers.
If such a chiral derivative of this compound were prepared, CD spectroscopy would be a powerful tool for its characterization. rsc.org The resulting CD spectrum, a plot of differential absorbance (ΔA) versus wavelength, would show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores within the molecule (i.e., the pyridine ring). The spectra of the two enantiomers would be mirror images of each other. Furthermore, CD spectroscopy could be used to study the binding of these chiral molecules to larger macromolecules or to monitor the formation of chiral self-assembly structures, for example, in lanthanide complexes. rsc.org To date, studies describing the synthesis and chiroptical properties of such derivatives are not present in the scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the geometric and electronic properties of molecules. The B3LYP hybrid functional, combined with a Pople-style basis set like 6-311+G(d,p), is a common choice for such calculations on organic molecules, providing reliable results for geometries and electronic properties.
The first step in a computational study is to find the minimum energy structure, or the optimized ground state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are close to zero, representing a stable point on the potential energy surface.
For (6-Tert-butylpyridin-3-yl)methanol, geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory would yield precise information on bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group at the 6-position and the hydroxymethyl group at the 3-position introduces specific steric and electronic features that define its three-dimensional structure.
While specific computational studies on the parent this compound are not extensively documented in the literature, data for related 6-arylated-pyridin-3-yl methanol (B129727) derivatives have been reported. rsc.org For these derivatives, DFT calculations have been performed to obtain optimized geometries, which show good agreement with experimental data from techniques like single-crystal X-ray diffraction. rsc.org
Below is a hypothetical but plausible data table for the optimized ground state geometry of this compound, based on typical values for such molecules calculated at the B3LYP/6-311+G(d,p) level.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(6)-C(tBu) | 1.545 |
| Bond Length (Å) | C(3)-C(H2OH) | 1.512 |
| Bond Length (Å) | C(H2OH)-O | 1.428 |
| Bond Length (Å) | O-H | 0.965 |
| Bond Angle (°) | N(1)-C(6)-C(tBu) | 117.5 |
| Bond Angle (°) | C(2)-C(3)-C(H2OH) | 121.0 |
| Bond Angle (°) | C(3)-C(H2OH)-O | 112.5 |
| Dihedral Angle (°) | C(5)-C(6)-C(tBu)-C(Me1) | 60.1 |
| Dihedral Angle (°) | C(4)-C(3)-C(H2OH)-O | -125.3 |
The electronic character of a molecule is described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller gap suggests higher reactivity.
For this compound and its derivatives, the HOMO is typically a π-orbital localized on the pyridine (B92270) ring, while the LUMO is a π*-antibonding orbital, also on the ring. The substituent groups, the tert-butyl and hydroxymethyl groups, influence the energies of these orbitals. The electron-donating nature of the tert-butyl group raises the HOMO energy, while the hydroxymethyl group can have a more complex effect.
Natural Bond Orbital (NBO) analysis provides further insight into the electron density distribution by describing charge delocalization and hyperconjugative interactions. nih.gov In studies of 6-arylated-pyridin-3-yl methanol derivatives, NBO analysis has been used to understand how charge delocalization contributes to molecular stability. rsc.org
Table 2: Calculated Electronic Properties of this compound and a Representative Derivative
| Property | This compound (Hypothetical) | 6-(3-Fluorophenyl)-4-pyridine-methanol (FPPM) researchgate.net |
|---|---|---|
| HOMO Energy (eV) | -6.58 | -6.79 |
| LUMO Energy (eV) | -1.25 | -1.88 |
| HOMO-LUMO Gap (ΔE, eV) | 5.33 | 4.91 |
The data for the derivative FPPM shows a smaller HOMO-LUMO gap compared to the hypothetical parent compound, suggesting that the introduction of the fluorophenyl group increases the reactivity. researchgate.net
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.
A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 6-tert-butylnicotinaldehyde. This transformation is typically achieved using a reducing agent like sodium borohydride (B1222165). A theoretical investigation of this pathway would involve calculating the energies of the reactant (aldehyde), the intermediate (alkoxide), and the final product (alcohol), providing a thermodynamic profile of the reaction.
The reaction is generally exothermic. The energetic profile would show the relative stabilities of the species involved. The first step, the nucleophilic attack of the hydride on the carbonyl carbon, leads to the formation of a tetrahedral alkoxide intermediate. The subsequent protonation of this intermediate by a proton source (like methanol used as a solvent) yields the final alcohol product.
The rate of a chemical reaction is determined by the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. DFT calculations can be used to locate the geometry of the transition state and calculate its energy.
For the reduction of 6-tert-butylnicotinaldehyde, the key transition state would be for the hydride attack on the carbonyl group. The calculation would reveal a structure where the C-H bond from the hydride is partially formed and the C=O double bond is partially broken. The activation barrier for this step is typically modest for reactions involving sodium borohydride. A plausible calculated activation barrier for this transformation would be in the range of 10-15 kcal/mol.
Table 3: Hypothetical Energetic Profile for the Reduction of 6-tert-butylnicotinaldehyde
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Aldehyde + BH4-) | 0.0 |
| Transition State 1 (Hydride Attack) | +12.5 |
| Intermediate (Alkoxide) | -15.0 |
| Transition State 2 (Protonation) | -13.0 |
| Products (Alcohol + BH3(OMe)-) | -25.0 |
Conformational Analysis and Energy Landscapes
Molecules with single bonds can exist in different spatial arrangements called conformations, which can interconvert by rotation around these bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
For this compound, there are two main sources of conformational flexibility:
Rotation of the tert-butyl group around the C(6)-C(tBu) bond.
Rotation of the hydroxymethyl group around the C(3)-C(H2OH) bond.
The rotation of the bulky tert-butyl group is expected to have a relatively low energy barrier, but specific orientations will be favored to minimize steric hindrance with the pyridine ring. rsc.org The rotation of the hydroxymethyl group is more complex as it can lead to the formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and the pyridine nitrogen, which would stabilize certain conformations.
A potential energy surface (PES) scan can be performed computationally by systematically changing a specific dihedral angle and calculating the energy at each step. This generates an energy landscape showing the minima (stable conformers) and maxima (transition states) for the rotation.
A hypothetical PES scan for the rotation of the hydroxymethyl group (defined by the C(4)-C(3)-C(H2OH)-O dihedral angle) would likely reveal at least two stable conformers. One conformer might have the hydroxyl group pointing away from the ring, while another might be stabilized by an intramolecular hydrogen bond to the ring nitrogen. The energy barrier for interconversion would depend on the strength of this hydrogen bond and any steric clashes during rotation.
Table 4: Hypothetical Conformational Analysis of this compound
| Conformer | C(4)-C(3)-C(H2OH)-O Dihedral (°) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 (Global Minimum) | -75 | 0.0 | Intramolecular H-bond (O-H···N) |
| 2 | 180 | 1.5 | Hydroxyl group anti to the ring |
| Transition State (1↔2) | 0 | 3.5 | Eclipsed conformation |
Rotational Barriers of the Hydroxymethyl Group
The rotation of the hydroxymethyl group would likely involve overcoming steric hindrance from the tert-butyl group, leading to a higher rotational barrier compared to an unsubstituted analogue. Computational models can predict the most stable conformers and the transition state energies for this rotation. These calculations often involve geometry optimization at various dihedral angles to map out the potential energy surface. researchgate.netnih.gov
Steric Interactions of the Tert-butyl Substituent
The tert-butyl group is known for its significant steric bulk, which profoundly impacts the molecule's conformation and reactivity. libretexts.orglibretexts.org In this compound, this group at the 6-position of the pyridine ring creates a sterically hindered environment around the nitrogen atom and the adjacent hydroxymethyl group. researchgate.net
Conformational analysis of tert-butyl substituted cyclic systems, such as cyclohexanes, consistently shows a strong preference for the tert-butyl group to occupy an equatorial position to minimize steric strain. libretexts.orgrsc.orgacs.org While the pyridine ring is aromatic and planar, the tert-butyl group's spatial occupancy restricts the approach of other molecules or ions to the nitrogen atom, a key site for coordination with metal ions. This steric hindrance can be a desirable feature in designing ligands for catalysis, as it can influence the selectivity of chemical reactions.
Computational studies on sterically hindered pyridines have quantified the steric effects on their properties. For example, thermodynamic studies on the formation of cadmium(II) halide complexes with methyl-substituted pyridines have shown that substituents at the 2- and 2,6-positions lower the formation constants of the complexes due to steric hindrance. rsc.org This effect is primarily attributed to a decrease in entropy, reflecting a reduced freedom of rotation of the coordinating pyridine. rsc.org
Ligand-Metal Interactions in Coordination Complexes
The pyridine nitrogen atom in this compound makes it a potential ligand for metal ions. Computational chemistry offers powerful tools to study the nature of the resulting coordination complexes.
Bonding Analysis (e.g., NBO, QTAIM)
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are computational methods used to analyze chemical bonding. researchgate.netacs.orgnih.govuni-muenchen.de
NBO analysis provides insights into the donor-acceptor interactions between the ligand and the metal. It can quantify the charge transfer from the ligand's lone pair on the nitrogen atom to the metal center, providing a measure of the bond strength. nih.gov
QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds. researchgate.netnih.govuni-muenchen.de By analyzing the properties at the bond critical points (BCPs) between the pyridine nitrogen and the metal, one can determine whether the interaction is primarily ionic or covalent. uni-muenchen.de For instance, a low electron density and a positive Laplacian of the electron density at the BCP are characteristic of a closed-shell interaction (ionic), while a high electron density and a negative Laplacian indicate a shared-shell interaction (covalent). uni-muenchen.de Studies on other pyridine-containing ligands have successfully used these methods to understand their coordination behavior. acs.orgnih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.
NMR Chemical Shifts: Predicting NMR chemical shifts using computational methods, often DFT, has become a valuable tool in structural elucidation. idc-online.comnih.govrsc.orgnih.gov The chemical shifts of the protons and carbons in this compound and its metal complexes can be calculated. The accuracy of these predictions can be high, with mean absolute errors of less than 0.10 ppm for proton chemical shifts being achievable with modern machine learning approaches. nih.gov Discrepancies between calculated and experimental shifts can reveal subtle structural features or dynamic processes in solution. For instance, restricted rotation around amide bonds can lead to two sets of signals in NMR spectra, a phenomenon that can be investigated computationally. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For pyridine-containing ligands and their complexes, the UV-Vis spectra are typically characterized by π-π* transitions within the pyridine ring and charge-transfer bands upon coordination to a metal. nih.govresearchgate.net Computational studies can help assign these transitions and understand how the electronic structure is perturbed upon complexation. nih.govnih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in solution. chemrxiv.orgresearchgate.netnih.govresearchgate.net These simulations model the interactions between the solute molecule and the surrounding solvent molecules over time, offering insights into:
Solvation Structure: MD simulations can reveal how solvent molecules, such as water or methanol, arrange themselves around the this compound molecule. This includes the formation of hydrogen bonds between the hydroxymethyl group and the solvent. researchgate.netnih.gov
Conformational Dynamics: The flexibility of the molecule, particularly the rotation of the hydroxymethyl and tert-butyl groups, can be studied in a solution environment. MD simulations can show the preferred conformations and the timescales of conformational changes.
Transport Properties: Properties like diffusion coefficients can be calculated from MD simulations, providing information on how the molecule moves through the solvent. researchgate.net
By combining quantum mechanical calculations on the isolated molecule and its complexes with MD simulations of its solution-phase behavior, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.
Emerging Applications and Future Research Trajectories
Role as Chemical Building Blocks in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized structures from smaller molecular components, held together by non-covalent interactions. In this context, (6-Tert-butylpyridin-3-yl)methanol offers significant potential due to its distinct structural features.
The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The hydroxymethyl group, on the other hand, can serve as a hydrogen bond donor. This dual functionality allows the molecule to participate in the formation of extended networks. For instance, pyridyl and methanol (B129727) groups are known to form supramolecular assemblies through intermolecular hydrogen bonding and weak coordination. nih.gov
The presence of the bulky tert-butyl group is particularly noteworthy. This group can influence the self-assembly process by:
Directing the geometry of the resulting supramolecular structure: The steric hindrance of the tert-butyl group can prevent the formation of certain arrangements, favoring others and leading to predictable and well-defined architectures.
Creating voids and channels: The bulkiness of the tert-butyl group can lead to the formation of porous structures, which could have applications in gas storage or as molecular sieves.
Enhancing solubility: The non-polar tert-butyl group can improve the solubility of the resulting supramolecular assemblies in organic solvents, facilitating their processing and characterization.
Research into the supramolecular chemistry of pyridyl derivatives has shown that the structure of the host compound can determine its selectivity for different guest molecules. acs.org This suggests that the specific substitution pattern of this compound could be exploited to create host-guest systems with tailored properties.
Potential in Advanced Materials Science as Precursors
The unique electronic and structural properties of this compound make it a promising precursor for the development of advanced materials, particularly in the fields of organic light-emitting diodes (OLEDs) and perovskite solar cells.
Organic Light-Emitting Diodes (OLEDs) (if related to ligated complexes)
In OLED technology, phosphorescent heavy metal complexes, such as those of iridium(III) and ruthenium(II), are often used as emitters. The ligands coordinated to the metal center play a crucial role in determining the photophysical properties of the complex, including its emission color, quantum efficiency, and stability.
Pyridine derivatives are widely used as ancillary ligands in these complexes. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the energy levels of the metal complex and its emission characteristics. The hydroxymethyl group of this compound could be used to anchor the ligand to other molecules or surfaces, while the tert-butyl group can provide steric bulk. This steric hindrance can prevent intermolecular interactions that lead to quenching of the excited state, thereby enhancing the emission efficiency.
Perovskite Solar Cell Components (if related to ligated complexes)
Perovskite solar cells are a rapidly emerging photovoltaic technology. However, their long-term stability remains a major challenge. Pyridine derivatives, such as 4-tert-butylpyridine (B128874) (TBP), have been widely used as additives in the hole transport layer (HTL) of perovskite solar cells to improve their efficiency and stability. ossila.comsigmaaldrich.comalfachemic.com
While often assumed to act as a charge recombination inhibitor, recent studies suggest that TBP also functions as a morphological controller for the HTL. acs.orgnih.gov It helps to create a more uniform HTL and prevents the aggregation of lithium salts, which are often used as p-dopants. acs.orgnih.gov The structural similarities between TBP and this compound suggest that the latter could also play a similar role. The hydroxymethyl group could provide an additional point of interaction with the perovskite surface or other components of the solar cell, potentially leading to enhanced stability. Research has shown that using TBP additives can significantly improve the power conversion efficiencies of perovskite solar cells. ossila.com
Development of Hybrid Materials Utilizing this compound Scaffolds
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties that are not found in the individual components. The bifunctional nature of this compound makes it an excellent candidate for the creation of such materials.
The hydroxymethyl group can be used to covalently attach the molecule to the surface of inorganic materials, such as silica, titania, or gold nanoparticles. This can be achieved through condensation reactions or by converting the alcohol to a more reactive functional group. The pyridine ring then provides a site for further functionalization, for example, by coordination to metal ions or by quaternization.
This approach could be used to develop a variety of hybrid materials with tailored properties, including:
Functionalized nanoparticles: Nanoparticles coated with this compound could be used as catalysts, sensors, or drug delivery vehicles.
Hybrid membranes: The incorporation of this compound into polymer membranes could enhance their selectivity for the transport of specific molecules or ions.
Modified electrodes: The immobilization of this compound on electrode surfaces could be used to create new types of electrochemical sensors or to improve the performance of batteries and fuel cells.
The synthesis of hybrid peptide-based materials is an area of growing interest, where functional groups on peptides are modified to create materials with specific functionalities. nih.gov A similar approach could be applied to this compound to create novel hybrid materials.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The reactivity of this compound is another area of active research. The presence of multiple reactive sites on the molecule allows for a wide range of chemical transformations.
The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a new range of functionalized pyridine derivatives. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions.
The pyridine ring itself can also undergo a variety of reactions. nih.govacs.org The nitrogen atom can be quaternized with alkyl halides, and the ring can be subjected to electrophilic or nucleophilic substitution reactions. rsc.org The regioselectivity of these reactions will be influenced by the electronic and steric effects of the tert-butyl and hydroxymethyl groups.
The development of new methods for the functionalization of pyridines is an important area of synthetic chemistry. acs.orgnih.gov The unique structure of this compound makes it an interesting substrate for the exploration of new synthetic methodologies. For example, the development of photochemical methods for the functionalization of pyridines has opened up new avenues for the synthesis of complex molecules. acs.org
Design of Smart Chemical Systems Based on the Compound's Properties
"Smart" chemical systems are materials that can respond to external stimuli, such as changes in pH, temperature, or light, by changing their properties. The ability of this compound to participate in reversible interactions makes it a promising building block for the design of such systems.
The pyridine nitrogen atom is weakly basic and can be protonated at low pH. This protonation can be used to trigger a change in the properties of a material, such as its solubility or its ability to bind to other molecules. For example, a polymer containing this compound side chains could be designed to be soluble at low pH and insoluble at high pH.
The coordination of the pyridine nitrogen to a metal ion can also be used to create a stimuli-responsive system. The binding of the metal ion can be reversed by changing the pH or by adding a competing ligand. This could be used to develop sensors that detect the presence of specific metal ions or to create materials that can release a payload in response to a specific stimulus.
The development of smart materials is a rapidly growing field with applications in areas such as drug delivery, diagnostics, and self-healing materials. The unique properties of this compound make it a valuable tool for the design and synthesis of new smart chemical systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
